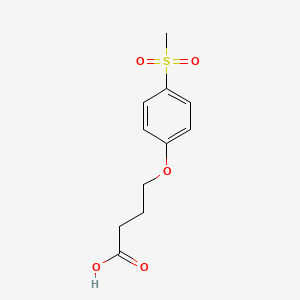
4-(4-Methanesulfonylphenoxy)butanoic acid
Vue d'ensemble
Description
4-(4-Methanesulfonylphenoxy)butanoic acid is a chemical compound with the molecular formula C11H14O5S . It has an average mass of 258.291 Da and a monoisotopic mass of 258.056183 Da .
Molecular Structure Analysis
The molecular structure of 4-(4-Methanesulfonylphenoxy)butanoic acid consists of a methanesulfonyl group attached to a phenoxy group, which is further connected to a butanoic acid group .Applications De Recherche Scientifique
Nanofluidic Devices and Synthetic Ion Channels
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a compound related to 4-(4-Methanesulfonylphenoxy)butanoic acid, has been used to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. These devices utilize photolabile hydrophobic molecules that can be removed by irradiation, creating hydrophilic groups. This principle is applicable in UV-light-triggered permselective transport of ionic species in aqueous solutions through channels, with potential applications in controlled release, sensing, and information processing (Ali et al., 2012).
Synthesis of Homochiral Compounds
A study demonstrated the high diastereoselectivity of the [4+2] cycloaddition of buta-1,3-diene to N-glyoxyloyl-(2R)-bornane-10,2-sultam, utilizing 4-(4-Methanesulfonylphenoxy)butanoic acid derivatives. This method achieved significant asymmetric induction, essential for the synthesis of chiral compounds used in various scientific and industrial applications (Kosior et al., 2003).
Crystal Structure Determination
4-(4-Methanesulfonylphenoxy)butanoic acid derivatives have been synthesized and their crystal structures determined from powder X-ray diffraction data. Such studies are crucial in understanding the molecular structure and potential applications in pharmaceuticals and materials science (Dey et al., 2016).
Electrochemical Studies
Research into the electrochemical behavior of the Ce 3+/4+ redox couple in methanesulfonic acid medium, which includes 4-(4-Methanesulfonylphenoxy)butanoic acid, has implications for battery technology. This study explored various electrode substrates and temperature effects, contributing to the development of more efficient energy storage solutions (Nikiforidis et al., 2014).
Chemical Synthesis and Catalysis
4-(4-Methanesulfonylphenoxy)butanoic acid and related compounds have been used in various chemical synthesis processes, such as the reductive ring-opening of O-benzylidene acetals. These compounds facilitate specific chemical reactions, contributing to the field of synthetic chemistry and pharmaceuticals (Zinin et al., 2007).
Gas/Vapor Separations
In the field of gas/vapor separation, the use of 4-(4-Methanesulfonylphenoxy)butanoic acid derivatives has been explored. This research holds potential for improving separation technologies in industrial processes, reducing environmental impact, and enhancing efficiency (Xue et al., 2015).
Safety And Hazards
The safety information for 4-(4-Methanesulfonylphenoxy)butanoic acid indicates that it may be harmful if swallowed, may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Relevant Papers The relevant papers for 4-(4-Methanesulfonylphenoxy)butanoic acid include those found on the Sigma-Aldrich website and a paper discussing an organic solvent-free process for the demethylation of a related compound .
Propriétés
IUPAC Name |
4-(4-methylsulfonylphenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5S/c1-17(14,15)10-6-4-9(5-7-10)16-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYYQKIEMMSADG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methanesulfonylphenoxy)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[(2-Fluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1439135.png)
![2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B1439136.png)

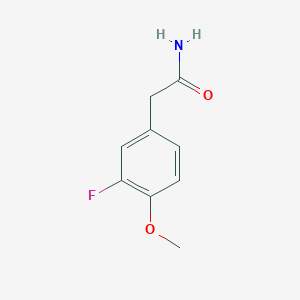
![Ethyl 2-[cyclohexyl(methyl)amino]nicotinate](/img/structure/B1439140.png)
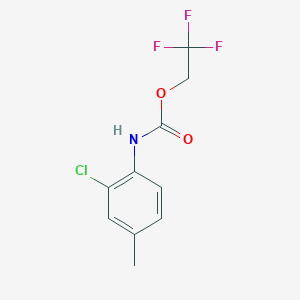
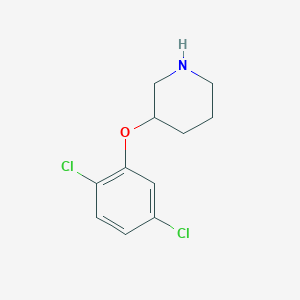
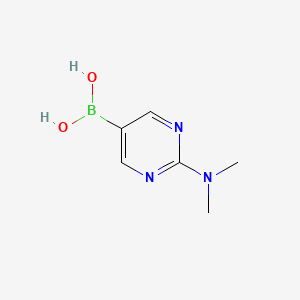
![[(3-Fluorophenyl)methyl]boronic acid](/img/structure/B1439148.png)
![5,6-Dihydro-2h-cyclopenta[c]pyrrol-4-one](/img/structure/B1439151.png)

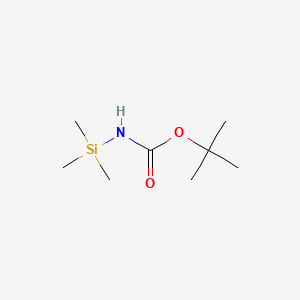
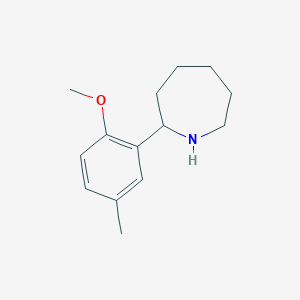
![2-[4-(Sec-butyl)phenoxy]-5-methylaniline](/img/structure/B1439157.png)